Product packaging for Octyl D-glucopyranoside(Cat. No.:CAS No. 41444-50-2)

Octyl D-glucopyranoside

Cat. No.: B1606451
CAS No.: 41444-50-2
M. Wt: 292.37 g/mol
InChI Key: HEGSGKPQLMEBJL-UHFFFAOYSA-N
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Description

Significance of Octyl D-Glucopyranoside as a Non-Ionic Detergent

This compound, commonly known as octyl glucoside (OG), is a non-ionic surfactant widely employed in biochemical and molecular biology research. wikipedia.orgontosight.aiontosight.ai Structurally, it is a glycoside formed from glucose and octanol (B41247). wikipedia.orgontosight.ai Its primary significance lies in its ability to solubilize and stabilize integral membrane proteins, rendering them suitable for subsequent purification, crystallization, and functional analysis. ontosight.aisigmaaldrich.com

The utility of this compound stems from a combination of favorable physicochemical properties. As an uncharged, non-ionic detergent, it is less likely to cause protein denaturation compared to ionic surfactants, allowing for the isolation of proteins and macromolecular complexes in their native, functional state. biosynth.comchemsynlab.com A key characteristic is its high critical micelle concentration (CMC), typically reported between 20 and 25 mM. ontosight.aisigmaaldrich.comagscientific.commerckmillipore.com This high CMC value is advantageous because it allows for the easy removal of the detergent from protein extracts through dialysis or gel filtration, a crucial step for many downstream applications like reconstitution into lipid vesicles. chemsynlab.comagscientific.commerckmillipore.comserva.de Furthermore, it forms small, uniform micelles, which is beneficial for creating homogenous protein-detergent complexes. biosynth.comagscientific.commerckmillipore.com These attributes collectively make this compound superior to many other non-ionic detergents for the delicate task of membrane solubilization. agscientific.commerckmillipore.com

Evolution of this compound in Academic Research Contexts

The prominence of this compound in the research community grew significantly following the publication of an improved and more efficient synthesis method in 1978. wikipedia.org Prior to this, while its potential was recognized, the high cost of the compound remained a prohibitive factor for the large-scale isolation of proteins. wikipedia.org Throughout the 1980s and 1990s, it became established as one of the most important and widely used detergents for purifying membrane proteins. wikipedia.orgserva.de Early studies demonstrated its effectiveness in solubilizing various membrane-bound proteins, including cell membrane receptors for viruses and GTP-binding regulatory proteins, while preserving their biological activity. serva.depnas.org Its application expanded to include enhancing the resolution of proteins in 2D gel electrophoresis and improving the selectivity of immunoprecipitation. chemsynlab.com This track record has solidified its role as a staple reagent in laboratories focused on membrane biochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O6 B1606451 Octyl D-glucopyranoside CAS No. 41444-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338305, DTXSID20860441
Record name n-Octylglucoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4742-80-7, 41444-50-2
Record name n-Octylglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317
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Solubilization and Isolation Methodologies for Biological Macromolecules

Principles of Detergent-Mediated Solubilization

Octyl D-glucopyranoside is an amphiphilic molecule, possessing a hydrophilic glucose head group and a hydrophobic octyl tail. This structure enables it to disrupt the lipid bilayer of cell membranes and form mixed micelles with membrane lipids and proteins. researchgate.net A key characteristic of this compound is its high critical micelle concentration (CMC), typically around 20-25 mM. merckmillipore.comsigmaaldrich.com This high CMC facilitates its easy removal from protein preparations through dialysis or gel filtration, a significant advantage over many other non-ionic detergents. labclinics.comserva.deadipogen.com The solubilization process generally occurs at detergent concentrations at or above the CMC, leading to the formation of complex lipid-protein-detergent micelles. researchgate.net

Solubilization of Integral Membrane Proteins

This compound is frequently employed to solubilize integral membrane proteins, a class of proteins notoriously difficult to study due to their hydrophobic nature. wikipedia.org Its effectiveness lies in its ability to mimic the lipid bilayer environment, thereby maintaining the protein's native conformation and activity. merckmillipore.com For instance, researchers have successfully used this compound to extract and purify functional membrane proteins that are otherwise prone to denaturation. labclinics.com

A notable example is the solubilization of the integral membrane protein lysophospholipid:acyl-CoA acyltransferase (LAT). Experimental conditions were established where the full enzyme activity was maintained upon extraction with n-octyl glucopyranoside in solutions of high ionic strength. nih.gov The optimal concentration of the detergent was found to be dependent on the ionic strength of the buffer, which influences the CMC of the detergent. nih.gov

Solubilization of Membrane-Bound Enzymes

The gentle action of this compound makes it suitable for solubilizing membrane-bound enzymes while preserving their catalytic function. serva.dethomassci.com This has been demonstrated in numerous studies where enzymes extracted with this detergent retained their activity.

For example, this compound has been used to solubilize lysophospholipid:acyl-CoA acyltransferase from membranes, with the retention of full enzyme activity being dependent on the presence of high ionic strength solutions. nih.gov The efficiency of solubilization was also linked to the detergent's ability to extract specific lipids, such as sphingomyelin, which appeared to be important for maintaining the enzyme's active state. nih.gov

EnzymeSourceThis compound ConcentrationKey FindingReference
Lysophospholipid:acyl-CoA acyltransferase (LAT)MembranesDependent on ionic strengthFull enzyme activity maintained with high ionic strength. nih.gov
α-amylaseNot specifiedNot specifiedInhibited the starch hydrolyzing enzyme. researchgate.net

Solubilization of Receptors

The solubilization of membrane receptors for structural and functional studies is a critical application of this compound. serva.de It has been successfully used to extract various receptors while maintaining their ligand-binding capabilities.

For instance, cell membrane receptors for the measles virus were solubilized from Vero cells and African Green Monkey erythrocytes using 1.5% octyl glucoside. nih.gov The solubilized receptors were shown to inhibit measles virus attachment, infectivity, and hemagglutination. nih.gov In another study, while n-octyl-beta-D-glucopyranoside was less effective than other detergents like CHAPS and DDM in solubilizing the serotonin (B10506) 5-HT1A receptor with retained binding activity, it did show some capacity for solubilization, particularly when considering the lipid composition of the extract. nih.gov

ReceptorSourceThis compound ConcentrationKey FindingReference
Measles Virus ReceptorVero cells, African Green Monkey erythrocytes1.5%Solubilized receptors inhibited virus attachment and infectivity. nih.gov
Serotonin 5-HT1A ReceptorSheep brainNot specifiedLow efficiency in solubilizing with retained binding activity compared to other detergents. nih.gov
N-formyl peptide receptorHuman neutrophilNot specifiedUsed in the functional reconstitution of the receptor in phospholipid vesicles. serva.de

Solubilization of Protein-Lipid Complexes

This compound is also instrumental in the study of protein-lipid interactions and the isolation of intact protein-lipid complexes. serva.de Its ability to gently disrupt the membrane allows for the preservation of these delicate associations. Time-lapse atomic force microscopy has been used to observe the solubilization of supported lipid membranes by octyl glucoside. researchgate.netnih.gov Below its CMC, the detergent induced disorganization of lipid packing, while at concentrations above the CMC, it led to the complete desorption of the bilayer, followed by a redeposition process that could recover a continuous bilayer. researchgate.netnih.gov This provides insight into its mechanism in membrane reconstitution protocols. nih.gov

Solubilization of Subcellular Membranes (e.g., Thylakoid Membranes, Mitochondrial Extracts)

The application of this compound extends to the solubilization of complex subcellular membrane systems.

Thylakoid Membranes: This detergent has been used to solubilize thylakoid membranes from higher plants while preserving crucial functions like the energy transfer from chlorophyll (B73375) b to chlorophyll a. serva.de A combination of this compound and sodium dodecyl sulfate (B86663) has been used to isolate two novel Photosystem I (PSI) complexes from spinach thylakoid membranes. nih.gov Furthermore, it has been used to solubilize thylakoid membranes from the glaucocystophyte Cyanophora paradoxa to isolate active Photosystem II (PSII) particles. nih.gov The solubilization procedure developed by Camm and Green using this compound has also been applied to study thylakoid membranes of a Photosystem II mutant of maize. capes.gov.br

Mitochondrial Extracts: this compound is a component of lysis buffers used to prepare mitochondrial extracts for various studies. labclinics.comsigmaaldrich.comadipogen.com For example, it has been used to solubilize mitochondria to study the import and processing of cytochrome c. pnas.org In these experiments, the cytochrome c heme lyase activity was completely recovered from the octyl glucoside extract. pnas.org

Subcellular MembraneOrganism/SourceApplication of this compoundKey FindingReference
Thylakoid MembranesHigher plants (e.g., Spinach)Solubilization and isolation of Photosystem I complexes.Preserved energy transfer and allowed isolation of novel PSI complexes. serva.denih.gov
Thylakoid MembranesCyanophora paradoxaSolubilization and isolation of Photosystem II particles.Isolated active PSII particles. nih.gov
MitochondriaNeurospora crassaSolubilization for studying cytochrome c import.Complete recovery of cytochrome c heme lyase activity. pnas.org

Methodological Advances in Protein Isolation and Purification

Beyond initial solubilization, this compound plays a role in various protein isolation and purification techniques. Its high CMC is a significant advantage as it allows for easy removal by dialysis. inalcopharm.comagscientific.com This is crucial for downstream applications such as functional reconstitution and crystallization. serva.de

This compound has been shown to improve the resolution of proteins in 2D gel electrophoresis. labclinics.comsigmaaldrich.com It is also used in chromatographic and electrophoretic separation of proteins. serva.de Furthermore, its compatibility with protein crystallization has been noted, for example, in the crystallization of tumor necrosis factor. serva.dempbio.com While commercial preparations of this compound can contain impurities, methods for their removal using mixed-bed ion exchange chromatography have been established to ensure the purity of the detergent for sensitive applications. researchgate.net

Chromatographic Separation Techniques (e.g., Size Exclusion Chromatography, Ion-Exchange Chromatography)

The properties of this compound make it highly compatible with various chromatographic techniques used to separate and purify proteins.

Size Exclusion Chromatography (SEC): In SEC, molecules are separated based on their size. The relatively small and uniform micelle size of this compound is advantageous because it adds minimally to the hydrodynamic radius of the protein-detergent complex, allowing for more accurate size determination of the protein itself. researchgate.net Its high CMC also facilitates its removal by gel filtration, a form of SEC. serva.deadipogen.com This technique has been successfully employed in the isolation of various proteins, including the adherence protein of Mycoplasma pneumoniae and the human red cell glucose transporter, where this compound was used for both solubilization and subsequent chromatographic separation. serva.de Research has also focused on re-estimating the micellar size of this detergent using high-performance size exclusion chromatography, among other methods, with findings showing a range of aggregation numbers from 27 to 100. researchgate.netnih.gov

Ion-Exchange Chromatography (IEC): IEC separates proteins based on their net charge. Since this compound is a non-ionic detergent, it does not possess a net charge and therefore does not bind to ion-exchange resins. bioservuk.com This allows for the effective binding of the target protein to the column while the detergent flows through, or vice-versa, depending on the protein's properties and the type of resin used. This characteristic is crucial for purifying membrane proteins. bioservuk.com For instance, a comparison of different ion-exchange columns was conducted for the purification of Sendai virus integral membrane proteins using this compound. serva.de Furthermore, ion-exchange chromatography can be used to remove ionic impurities that are sometimes present in commercial preparations of the detergent. researchgate.netnih.gov

Electrophoretic Separation (e.g., Two-Dimensional Gel Electrophoresis Resolution Enhancement)

This compound is utilized in electrophoretic techniques to improve the separation and analysis of proteins, particularly membrane proteins.

In two-dimensional gel electrophoresis (2-DE), proteins are separated first by isoelectric point and then by molecular weight. The inclusion of non-ionic or zwitterionic detergents like this compound in the rehydration and equilibration buffers can significantly enhance the resolution of protein spots on the gel. adipogen.com It aids in maintaining protein solubility during isoelectric focusing and prevents aggregation, leading to sharper, more well-defined spots. One study demonstrated a dramatic improvement in the coverage of tryptic peptides from Saccharomyces cerevisiae proteins separated by 2-DE when n-octyl glucoside was added to the in-gel digestion buffer prior to mass spectrometry analysis. nih.gov This improved protocol highlights the detergent's role in making proteins more accessible to enzymatic digestion, resulting in higher sequence coverage and more confident protein identification. nih.gov Additionally, this compound has been used to extract protein complexes, such as the non-covalent hemoglobin tetramer, from native polyacrylamide gels for subsequent analysis by native mass spectrometry. chemrxiv.orgresearchgate.net

Dialysis-Based Detergent Removal Strategies

A significant advantage of using this compound is the ease with which it can be removed from protein samples after purification. This is primarily due to its high critical micelle concentration (CMC) of approximately 20-25 mM. sigmaaldrich.comserva.desigmaaldrich.com

Detergents can only be removed by dialysis when they are in their monomeric form, not as micelles. Because this compound has a high CMC, a significant concentration of monomers exists in equilibrium with the micelles. When the detergent concentration is lowered (e.g., by placing the sample in a dialysis bag surrounded by a large volume of detergent-free buffer), the micelles dissociate into monomers to re-establish equilibrium. These small monomers (molecular weight ~292 g/mol ) can then readily pass through the pores of the dialysis membrane, while the much larger protein is retained. serva.desigmaaldrich.comhuji.ac.il This process is highly efficient for removing this compound compared to detergents with low CMCs, such as Triton X-100, which are very difficult to remove by dialysis. huji.ac.il For example, a study showed that 95% of the related detergent octyl-β-thioglucopyranoside could be removed from a solution after 6 hours of dialysis. huji.ac.ilwikipedia.org This easy removal is crucial for downstream applications where the presence of detergent could interfere, such as in functional assays, structural studies, or reconstitution into liposomes. wikipedia.org

Applications in Proteomic Analysis (e.g., Tube-Gel Digestion for Membrane Proteins)

This compound plays a key role in modern proteomic workflows, especially those targeting membrane proteins. One such innovative method is the "Tube-Gel Digestion" protocol. sigmaaldrich.comnih.govnih.govresearchgate.net

This technique is designed for the high-throughput analysis of membrane proteins. nih.govnih.gov In this protocol, proteins are first solubilized in a solution containing a detergent. nih.gov this compound is one of several detergents, including ionic (SDS) and zwitterionic (CHAPS) ones, that can be used effectively for this initial solubilization step. nih.govnih.gov The protein-detergent mixture is then directly incorporated into a polyacrylamide gel matrix within a tube, but without undergoing electrophoresis. nih.gov A key feature of this method is the subsequent removal of the detergent from the gel matrix while the proteins remain immobilized. nih.govnih.gov After the detergent is washed away, in-gel digestion of the proteins (e.g., with trypsin) is performed. The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The uniqueness of the Tube-Gel protocol is its ability to accommodate various strong detergents for maximal protein solubilization without the detergent interfering with the final LC-MS/MS analysis. nih.govresearchgate.net This approach has been shown to enhance the digestion efficiency of even digestion-resistant proteins. nih.gov

Endotoxin (B1171834) Reduction in Protein Solutions

Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are common contaminants in biologically derived products and can interfere with immunological assays and cause pyrogenic reactions. nih.gov this compound is used in methods designed to remove these contaminants from protein solutions.

Endotoxins often form strong complexes with proteins, making their removal difficult. nih.gov A successful strategy involves using this compound to dissociate these protein-endotoxin complexes. nih.govualberta.ca Once dissociated, the endotoxin can be captured and removed using affinity chromatography, commonly with a matrix like Polymyxin B-Sepharose, which has a high affinity for the lipid A portion of endotoxins. nih.govualberta.ca A study on a contaminated commercial preparation of bovine catalase demonstrated that this combined approach led to a greater than 1000-fold reduction in endotoxin levels. nih.gov Importantly, this was achieved with only a 24% loss of protein and an 11% loss of enzymatic activity, and the treated catalase was no longer pyrogenic in rabbits. nih.gov The dialyzable nature of this compound is again an advantage, as it can be subsequently removed from the purified protein solution. nih.gov A similar detergent, octyl-β-D-1-thioglucopyranoside (OTG), has also been shown to be effective by disrupting both hydrophobic and electrostatic interactions between endotoxins and proteins. researchgate.netnih.gov

Membrane Protein Reconstitution and Functional Studies

Reconstitution into Planar Phospholipid Bilayers

The reconstitution of membrane proteins into planar phospholipid bilayers is a powerful technique for studying the electrophysiological properties of single channels. n-Octyl-β-D-glucopyranoside has proven to be an effective detergent for this purpose. tandfonline.com In this method, detergent-solubilized proteins are added to the aqueous phase on one side of a pre-formed planar bilayer. tandfonline.com The detergent facilitates the insertion of the protein into the membrane. A key advantage of n-Octyl-β-D-glucopyranoside is its minimal intrinsic effect on the planar bilayer; at concentrations up to 0.05%, it does not yield any artificial channel-like activity, ensuring that observed conductance changes are due to the protein of interest. tandfonline.com

The interaction of the detergent with the bilayer is governed by a partition equilibrium. nih.gov High-sensitivity isothermal titration calorimetry has been used to study the thermodynamics of n-Octyl-β-D-glucopyranoside partitioning into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers. These studies provide quantitative data on the energetics of the detergent-lipid interaction, which is the foundational step for reconstitution. nih.gov

Table 2: Thermodynamic Parameters for n-Octyl-β-D-glucopyranoside Partitioning into POPC Bilayers. Data from isothermal titration calorimetry studies quantifying the detergent-lipid interaction.
Thermodynamic ParameterValueReference
Partition Coefficient (K)120 ± 10 M⁻¹ nih.gov
Molar Binding Enthalpy (ΔH°D)1.3 ± 0.15 kcal/mol nih.gov
Free Energy of Binding (ΔG°D)-5.2 kcal/mol nih.gov
Molar Heat Capacity (ΔCP)-75 cal K⁻¹ mol⁻¹ nih.gov

²H-NMR studies have further elucidated the structural changes within the bilayer upon detergent incorporation. n-Octyl-β-D-glucopyranoside has been shown to have minimal influence on the lipid headgroup region, but it significantly increases the fluctuations of fatty acyl chain segments in the bilayer's interior, effectively making the membrane less "stiff". wikipedia.orgnih.gov

Functional Reconstitution of Ion Channels

n-Octyl-β-D-glucopyranoside is frequently used for the functional reconstitution of various ion channel complexes. serva.de A notable example is the reconstitution of light-dependent ion channels from octopus photoreceptor microvillar membranes into planar phospholipid bilayers. tandfonline.com After solubilizing the membranes with the detergent, the extract was added to the bilayer chamber, leading to the observation of step-wise increases in membrane conductance. tandfonline.com The reconstituted channels exhibited unit conductances of 10 pS and 160 pS, which were identical to those observed with intact microvillar membranes, confirming the preservation of function. tandfonline.com

Other successful examples include:

Peptide-Sensitive Channel (PSC): This cationic channel from bovine adrenal cortex mitochondrial outer membranes was solubilized in 1.5% n-Octyl-β-D-glucopyranoside and reconstituted into vesicles. The reconstituted channel retained its characteristic electrical properties and its sensitivity to blockade by a mitochondrial addressing peptide. nih.gov

GABAa Receptor: This ligand-gated chloride channel was solubilized from bovine cerebral cortex with 1% n-Octyl-β-D-glucopyranoside. Upon reconstitution into phospholipid vesicles, it retained its ability to bind ligands and mediate agonist-stimulated chloride flux, which could be appropriately blocked by antagonists. acs.org

Voltage-gated Ca²⁺ channels: These channels from bovine heart were reconstituted into soybean phospholipid vesicles using n-Octyl-β-D-glucopyranoside to facilitate the study of Ca²⁺ influx. d-nb.info

Functional Reconstitution of ATPases

The functional reconstitution of ATPases is another area where n-Octyl-β-D-glucopyranoside is a detergent of choice. serva.de Its mild action allows these complex enzymes, which couple ATP hydrolysis to ion transport, to be studied in isolation.

Key research includes:

H⁺-translocating ATPase: A proton pump from Golgi-enriched membranes was purified using n-octyl glucoside. pnas.org Subsequent reconstitution into proteoliposomes by dialysis resulted in vesicles that displayed N-ethylmaleimide (NEM)-sensitive, electrogenic proton transport, demonstrating that the pump was functional. pnas.org Similarly, an ATPase from cucumber root plasma membranes was solubilized and reconstituted using an n-octylglucoside dilution method, with the resulting proteoliposomes showing the typical characteristics of a plasma membrane H⁺-ATPase, including an optimal pH of 6.0 and strong inhibition by vanadate. tandfonline.com

Ca²⁺-ATPase: A Ca²⁺ pump from human platelets was purified following solubilization with octyl glucoside. nih.gov After reconstitution via dialysis, the enzyme was shown to be fully functional, transporting two Ca²⁺ ions for each molecule of ATP hydrolyzed, a stoichiometry similar to the well-characterized sarcoplasmic reticulum Ca²⁺-ATPase. nih.gov The Ca²⁺-ATPase from sarcoplasmic reticulum has also been reconstituted into vesicles using this detergent to study the influence of membrane voltage on its function. d-nb.info

Functional Reconstitution of Peptide Receptors

n-Octyl-β-D-glucopyranoside has been successfully employed in the functional reconstitution of peptide receptors, a class of proteins crucial for cell signaling. serva.de A landmark study in this area involved the reconstitution of the human neutrophil N-formyl peptide receptor, a G-protein coupled receptor. nih.gov Researchers found that 35 mM octyl glucoside was one of only two detergents tested that could extract the receptor from neutrophil membranes in a form that remained functionally active upon reconstitution into phosphatidylcholine vesicles. nih.gov The reconstituted receptor not only bound its specific ligand but also preserved its functional interaction with GTP-binding proteins (G proteins), a critical aspect of its signaling mechanism. nih.gov

Functional Reconstitution of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a vast and pharmacologically important superfamily of membrane proteins. embopress.org Their study is often hampered by low natural abundance, making successful reconstitution a key enabling technology. n-Octyl-β-D-glucopyranoside is a valuable tool in this context.

Examples of GPCR reconstitution using this detergent include:

Metabotropic Glutamate (B1630785) Receptor (DmGluRA): This receptor, overexpressed in transgenic Drosophila, was purified and functionally reconstituted. For the reconstitution step, the detergent was exchanged for 60 mM n-Octyl-β-D-glucopyranoside on the affinity column before the protein was mixed with lipid micelles and incorporated into liposomes via detergent removal. embopress.org

Rhodopsin: As a prototypical GPCR, rhodopsin has been extensively studied. One method involves its incorporation into a planar lipid bilayer on an SPR sensor chip. This was achieved by adding a solution of rhodopsin/octyl glucoside/lipid mixed micelles to the SPR cell and diluting it below the detergent's CMC to trigger reconstitution. researchgate.net Dialysis is another common method for removing octyl glucoside to form rhodopsin-containing proteoliposomes. acs.org

N-formyl peptide receptor: As mentioned previously, this neutrophil GPCR was successfully reconstituted with its G-protein partners using octyl glucoside, providing a system to study the mechanism of receptor-G protein interaction. nih.gov

Mechanisms of Membrane Protein Insertion into Liposomes

The process of reconstituting a membrane protein using n-Octyl-β-D-glucopyranoside is underpinned by the physical chemistry of detergent-lipid interactions. The solubilization of liposomes by the detergent is generally described by a three-stage model. nih.govresearchgate.net

Table 3: Three-Stage Model of Liposome Solubilization by Detergents. This table outlines the sequential stages of interaction between a detergent like n-Octyl-β-D-glucopyranoside and phospholipid vesicles.
StageDescriptionReference
Stage I: SaturationDetergent monomers partition from the aqueous phase and insert into the phospholipid bilayer until the membrane is saturated. Vesicle integrity is largely maintained. nih.govresearchgate.net
Stage II: Lamellar-Micellar TransitionAs more detergent is added, the saturated bilayers begin to break down, and mixed phospholipid-detergent micelles start to form, coexisting with the remaining vesicles. nih.govresearchgate.net
Stage III: Complete SolubilizationThe lamellar-to-micellar transition is complete. All phospholipids (B1166683) and membrane proteins are now present in mixed micelles with the detergent. nih.govresearchgate.net

Reconstitution is essentially the reverse of this process. Starting from a solution of mixed protein-lipid-detergent micelles (Stage III), the detergent is slowly removed. uwec.edu As the detergent concentration drops, phospholipids self-assemble into bilayers, which incorporate the membrane protein to form proteoliposomes. uwec.edu

Studies with the light-driven proton pump bacteriorhodopsin have revealed that the mechanism of insertion can be nuanced. nih.govresearchgate.net When using n-Octyl-β-D-glucopyranoside, functional proteoliposomes can be formed not only from ternary mixed micelles (the standard model) but also through the direct incorporation of bacteriorhodopsin into pre-formed liposomes that have been destabilized by saturating levels of the detergent (Stage I). nih.govresearchgate.net Interestingly, this direct incorporation method was found to yield proteoliposomes with optimal proton-pumping activity, highlighting that the reconstitution pathway can critically influence the functional outcome. nih.govresearchgate.net The orientation of the protein within the final vesicle is also highly dependent on the mechanism by which it was incorporated. nih.gov

Crystallization Studies of Proteins and Macromolecular Complexes

Octyl D-Glucopyranoside in Membrane Protein Crystallization

This compound is widely employed for the solubilization, purification, and crystallization of membrane proteins. medchemexpress.comadipogen.commedchemexpress.com It is considered one of the most frequently used detergents for these purposes, alongside n-Dodecyl-β-D-Maltopyranoside (DDM) and n-Decyl-β-d-Maltopyranoside (DM). mdpi.com The detergent's effectiveness lies in its ability to disrupt the lipid bilayer and form micelles around the hydrophobic regions of membrane proteins, thereby solubilizing them in an aqueous environment while aiming to maintain their native conformation. adipogen.comnih.gov This process is a prerequisite for subsequent purification and crystallization attempts to determine the protein's three-dimensional structure. cambridge.org

This compound and its thioglycosylated analog, n-octyl-β-D-thioglucopyranoside (OTG), play a significant role in the formation of two-dimensional (2D) crystals of membrane proteins, which are essential for structural analysis by electron crystallography. nih.govnih.govresearchgate.net This technique is unique in that it allows for the study of membrane proteins within a lipid bilayer context, preserving a near-native state. 4d-biostem.org The process of 2D crystallization typically involves mixing the detergent-solubilized protein with lipids, also solubilized in detergent, and then slowly removing the detergent, often by dialysis. nih.gov This gradual removal prompts the lipids to form bilayer sheets into which the protein integrates, ideally forming large, well-ordered crystalline arrays. nih.gov

The inclusion of detergents like OTG has been shown to be a promising method for producing large and coherent 2D crystals suitable for analysis by electron crystallography and atomic force microscopy. nih.govresearchgate.net Studies have demonstrated its utility in the 2D crystallization of various membrane proteins, including FhuA from Escherichia coli, light-harvesting complex II, and Photosystem I. nih.govresearchgate.net

A significant challenge in protein crystallography is the growth of large, well-ordered crystals that will diffract X-rays to high resolution. The presence of this compound has been observed to positively influence the growth characteristics of macromolecular crystals. nih.gov Specifically, its thioglycosylated counterpart, OTG, has been reported to induce a considerable increase in the size of reconstituted membrane structures, with some reaching several micrometers in diameter. nih.govresearchgate.net This detergent not only facilitates the reconstitution of membrane proteins into large bilayer structures but also proves efficient in the crystallization trials themselves, leading to the formation of large, coherent two-dimensional arrays. nih.govresearchgate.net The ability to produce larger and more ordered crystals is invaluable for structural determination, as it directly impacts the quality of the diffraction data obtained. nih.gov

Table 1: Effects of this compound in Membrane Protein Crystallization

Application Observation Key Proteins Studied Citation
Two-Dimensional Crystallization Use of n-octyl β-d-thioglucopyranoside (OTG) promotes the formation of large and coherent 2D crystals amenable to electron crystallography. FhuA, Light-harvesting complex II, Photosystem I nih.govresearchgate.net
Crystal Size Enhancement OTG can significantly increase the size of reconstituted membrane structures, up to several micrometers. Membrane proteins in general nih.govresearchgate.net
Crystal Coherence OTG allows proteins to be analyzed in large, coherent two-dimensional arrays. Membrane proteins in general nih.govresearchgate.net
General Solubilization A widely used non-ionic detergent for solubilizing and purifying membrane proteins for crystallization. (Bacterio-)rhodopsins, photosynthetic complexes, aquaporins medchemexpress.comadipogen.commdpi.com

Impact on Soluble Protein Crystallization Kinetics and Crystal Forms

While initially recognized for its role in membrane protein studies, the application of this compound has been extended to the crystallization of soluble proteins. nih.govescholarship.org Experiments involving a wide range of soluble proteins, tRNAs, and protein-nucleic acid complexes have shown that the presence of β-octyl glucoside can have a beneficial effect on their crystallization behavior. nih.govescholarship.org

The inclusion of this neutral detergent often leads to more reproducible and rapid crystal growth. nih.gov A notable observation is the tendency for larger individual crystals to form at the expense of microcrystalline clusters, which are generally unsuitable for diffraction analysis. nih.govescholarship.org Furthermore, the use of β-octyl glucoside has, in several instances, resulted in the discovery of new crystal forms. nih.gov X-ray diffraction analyses have indicated that crystals grown in the presence of the detergent diffract as well as, or even better than, those grown in its absence. nih.govescholarship.org This suggests that the detergent does not disrupt the internal order of the crystal lattice and may even enhance it. escholarship.org

Table 2: Influence of β-Octyl Glucoside on Soluble Protein Crystallization

Effect Description Citation
Growth Characteristics Positively influences growth, leading to more reproducible and rapid crystallization. nih.govescholarship.org
Crystal Size Promotes the growth of large individual crystals over microcrystals. nih.govescholarship.org
New Crystal Forms The presence of the detergent has led to the discovery of new crystal habits. nih.gov
Diffraction Quality Crystals grown with the detergent diffract as well as or better than those grown without it. nih.govescholarship.org

Application in Specific Protein Crystallization (e.g., Tumor Necrosis Factor, Photosynthetic Core Complexes)

The practical utility of this compound is highlighted by its successful application in the crystallization of specific and complex biological macromolecules.

Tumor Necrosis Factor: Octyl-β-D-glucopyranoside has been used in the crystallization of human tumor necrosis factor (TNF). serva.de More specifically, a complex of tumor necrosis factor-beta (TNF-β) with the soluble extracellular domain of the human 55 kDa TNF receptor was crystallized using polyethylene (B3416737) glycol as the precipitant in the presence of β-octyl glucoside. nih.gov This work resulted in crystals that diffracted to a resolution of 2.85 Å, demonstrating the detergent's utility in obtaining structural information for important protein-ligand complexes. nih.gov

Photosynthetic Core Complexes: The detergent is also prominent in the study of large membrane-embedded photosynthetic complexes. mdpi.com It has been used in the solubilization and crystallization of Photosystem II (PSII) core complexes from various organisms, including spinach and the thermophilic purple sulfur bacterium Thermochromatium tepidum. serva.deacs.orgcas.cz For instance, PSII core complexes isolated using OGP from spinach lacked certain extrinsic proteins but retained the PsbS protein. cas.cz In studies on Nicotiana tabacum, n-Octyl-β-D-glucopyranoside was one of the detergents tested for the crystallization of the PSII core complex. nih.gov These applications are crucial for understanding the intricate machinery of photosynthesis at a molecular level.

Table 3: Specific Crystallization Applications of this compound

Protein/Complex Organism/System Role of Detergent Citation
Tumor Necrosis Factor-beta (TNF-β) Receptor Complex Human Used as an additive with polyethylene glycol to grow crystals of the receptor-ligand complex. nih.gov
Tumor Necrosis Factor (TNF) Human General use in protein crystallization. serva.de
Photosystem II (PSII) Core Complex Spinach (Spinacia oleracea) Used for isolation, resulting in a complex lacking 23 and 17 kDa extrinsic proteins but retaining the PsbS protein. cas.cz
Photosystem II (PSII) Core Complex Tobacco (Nicotiana tabacum) Tested as a detergent for crystallization trials. nih.gov
Photosynthetic Core Complex Thermochromatium tepidum Used in the purification and crystallization of the core complex. serva.de
Thylakoid Membrane Higher Plants Solubilization while maintaining energy transfer from chlorophyll (B73375) b to chlorophyll a. serva.de

Interactions with Lipids and Biological Membranes

Thermodynamics of Octyl D-Glucopyranoside Partitioning into Lipid Bilayers

The transfer of this compound from an aqueous solution into a lipid bilayer is governed by thermodynamic principles. Studies using high-sensitivity isothermal titration calorimetry (ITC) have provided detailed insights into this process. The partitioning of this compound into lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), can be described by a surface partition equilibrium. nih.gov

Key thermodynamic parameters for the transfer of this compound into POPC bilayers are summarized below. The process is characterized by a favorable free energy of binding, indicating a spontaneous transfer from the aqueous phase to the lipid environment. nih.gov

Thermodynamic ParameterValueReference
Partition Coefficient (K)120 ± 10 M⁻¹ nih.gov
Free Energy of Binding (ΔG°D)-5.2 kcal/mol nih.gov
Molar Binding Enthalpy (ΔH°D)1.3 ± 0.15 kcal/mol nih.gov
Molar Heat Capacity (ΔCP)-75 cal K⁻¹ mol⁻¹ nih.gov

Influence of Lipid Composition (e.g., Cholesterol, Charged Lipids)

The composition of the lipid bilayer significantly influences the thermodynamics of this compound partitioning. The presence of cholesterol or negatively charged lipids in POPC membranes leads to a decrease in the partition coefficient (K) to approximately 100 M⁻¹. nih.gov While the partition constant shows a modest decrease, the partition enthalpy exhibits a more substantial variation. For instance, in membranes containing 50 mol% cholesterol, the partition enthalpy (ΔH°D) increases by about 75%. nih.govnih.gov This increase in enthalpy is compensated by a corresponding increase in entropy, which is thought to be caused by a restructuring of the hydration layer of the membrane. nih.gov Similarly, the presence of negatively charged lipids also alters the partitioning behavior. nih.gov The interaction of charged drugs with the membrane can also be modulated by the presence of transmembrane proteins which can interact electrostatically with the drugs. oup.com

Effect of Membrane Curvature

Interestingly, the partitioning of this compound into lipid bilayers appears to be independent of membrane curvature. nih.gov Studies have shown that the solubilization steps and the critical detergent-to-lipid molar ratios are not significantly affected by the bending of the bilayer, even in small unilamellar vesicles with diameters less than 50 nm when compared to planar bilayers. acs.org The insertion of this compound, which has a packing parameter favoring the formation of micellar structures, is expected to alter the initial curvature of the bilayer. acs.org However, the initial partitioning equilibrium constant itself does not seem to be sensitive to the pre-existing curvature of the membrane. nih.gov

Enthalpy and Heat Capacity of Transfer

The transfer of this compound into a lipid bilayer is characterized by a near-zero molar binding enthalpy (ΔH°D) of approximately 1.3 kcal/mol for POPC membranes. nih.gov This low enthalpy change is typical for a hydrophobically driven binding process. The partition enthalpy is, however, temperature-dependent, which is reflected in the molar heat capacity of transfer (ΔCP). nih.govnih.gov For the transfer of this compound into POPC bilayers, the ΔCP is -75 cal K⁻¹ mol⁻¹. nih.govnih.gov A large negative heat capacity change is a hallmark of the hydrophobic effect, where the transfer of a nonpolar molecule from water to a nonpolar environment leads to the release of ordered water molecules. In contrast, the related detergent octyl-beta-thioglucopyranoside (OTG) exhibits a composition-dependent partition enthalpy, which can be exothermic at low concentrations and becomes endothermic as more surfactant is incorporated. nih.gov

Structural Dynamics and Changes in Lipid Bilayers Induced by this compound

The incorporation of this compound into lipid bilayers induces significant structural and dynamic changes. These alterations are crucial for its function as a solubilizing agent.

Membrane Stabilization Mechanisms

At low, sub-lytic concentrations, this compound can exhibit a membrane-stabilizing effect. For example, in human and rat erythrocytes, concentrations between 0.1 and 2.0 mM have been shown to protect against hypotonic hemolysis. openbiologyjournal.comresearchgate.net This suggests that the initial incorporation of the detergent can enhance the stability of the membrane. However, at concentrations above its critical micelle concentration, this compound disrupts the membrane, leading to cell lysis. openbiologyjournal.com This biphasic effect highlights the concentration-dependent nature of its interaction with biological membranes. openbiologyjournal.comresearchgate.net The stabilizing effect at low concentrations may be related to subtle changes in membrane packing and elasticity.

Solid-state ²H-NMR studies have revealed that the addition of this compound has minimal influence on the lipid headgroup region, even at concentrations approaching those that cause bilayer disruption. nih.gov In contrast, the fluctuations of the fatty acyl chain segments in the interior of the bilayer increase significantly with rising detergent concentrations. nih.gov This indicates that the headgroup region is a particularly stable structural element of the lipid membrane, remaining largely intact until the disordering of the acyl chains reaches a critical point. nih.gov This targeted disruption of the hydrophobic core is a key aspect of its mechanism.

Visualization of Detergent Solubilization of Membrane Domains (e.g., Rafts)

The process of membrane solubilization by this compound, particularly its effect on specialized membrane domains like lipid rafts, has been visualized using advanced microscopy techniques. Atomic force microscopy (AFM) has been employed to observe the behavior of model-supported lipid bilayers in the presence of this detergent. researchgate.net

Time-lapse AFM experiments have shown that at concentrations below its critical micelle concentration (CMC), this compound does not solubilize the bilayer but can cause gel-phase domains to dissolve into the surrounding liquid-disordered matrix. researchgate.net This is interpreted as a disorganization of the molecular packing within the gel domains induced by the detergent. When the concentration of this compound is increased above its CMC, it leads to the complete and immediate desorption of the entire bilayer. researchgate.net

Studies comparing the action of different detergents on supported lipid bilayers and live cells have shown a strong correlation in their solubilization mechanisms. nih.gov Unlike detergents such as Triton X-100 and CHAPS, which selectively solubilize the liquid-disordered (non-raft) phase, this compound simultaneously solubilizes both the liquid-ordered (raft) and liquid-disordered phases. nih.gov This property is important when considering the use of detergents for the isolation of detergent-resistant membranes, as the choice of detergent will determine the composition of the resulting membrane fragments. nih.gov

Micellization and Self Assembly Phenomena

Critical Micelle Concentration (CMC) Determinations and Influencing Factors

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate and form micelles. For Octyl D-glucopyranoside, the CMC is relatively high, which facilitates its removal from protein preparations by dialysis. agscientific.com The reported CMC values for this compound in water are typically in the range of 18-25 mM. biosynth.comwikipedia.orgsigmaaldrich.comsigmaaldrich.commoleculardimensions.comthomassci.comanatrace.com

Several factors can influence the CMC of this compound:

Temperature: The effect of temperature on the CMC of non-ionic surfactants like this compound can be complex. For some non-ionic surfactants, the CMC initially decreases with an increase in temperature, reaches a minimum, and then increases. scispace.comscialert.net This behavior is attributed to the interplay between the decreased hydration of the hydrophilic headgroup at higher temperatures, which favors micellization, and the disruption of structured water around the hydrophobic tail, which opposes it. scispace.com In the case of this compound, studies have shown a shallow minimum in the CMC around 35°C. nih.gov

Additives: The presence of electrolytes can alter the CMC. For instance, in a 0.1 M NaCl solution, the CMC of this compound has been reported to be 23.4 mM. moleculardimensions.comanatrace.com

Critical Micelle Concentration (CMC) of this compound
SolventTemperatureCMC (mM)Reference
Water25°C~18-20 biosynth.commoleculardimensions.com
WaterNot Specified20-25 agscientific.comsigmaaldrich.comsigmaaldrich.comthomassci.comaatbio.com
Water25°C0.025 M (25) wikipedia.orgnih.gov
0.1 M NaClNot Specified23.4 moleculardimensions.comanatrace.com

Aggregation Number and Micelle Structure Characterization

The aggregation number (N) represents the average number of surfactant molecules in a single micelle. For this compound, the aggregation number has been reported to vary widely, ranging from 27 to 100. biosynth.commoleculardimensions.comanatrace.comnih.gov This variation can be attributed to differences in experimental conditions and the techniques used for determination, such as size exclusion chromatography, dynamic light scattering, and ultracentrifugation. nih.gov Some studies have reported a specific aggregation number of 84. sigmaaldrich.comsigmaaldrich.comthomassci.comaatbio.com

Molecular dynamics simulations and experimental data from small-angle neutron scattering suggest that this compound micelles are generally non-spherical, often adopting a prolate ellipsoid or elongated shape, even at concentrations near the CMC. nih.govacs.orgresearchgate.net The surface of these micelles is described as rough and uneven. nih.govacs.org The structure of the micelles can be influenced by the surfactant concentration, with the long axis of the ellipsoidal micelles increasing as the concentration of this compound increases. iucr.org

Aggregation Number of this compound Micelles
Aggregation Number (N)Reference
27-100 biosynth.commoleculardimensions.comanatrace.comnih.gov
84 sigmaaldrich.comsigmaaldrich.comthomassci.comaatbio.com
75 +/- 10 nih.gov
27 nih.gov

Thermodynamics of Micelle Formation

The process of micellization is governed by thermodynamic principles, and the key parameters are the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insights into the spontaneity and driving forces of micelle formation.

The enthalpy of micellization (ΔH°mic) can be either exothermic (negative) or endothermic (positive) and can vary with temperature. researchgate.netnih.gov The relationship between enthalpy and entropy in micellization is often linear, a phenomenon known as enthalpy-entropy compensation. researchgate.net Thermodynamic studies on n-octyl-β-D-thioglucopyranoside, a closely related surfactant, have shown that the tendency to form aggregates increases with temperature. dntb.gov.ua

Mixed Micellization with Other Surfactants (e.g., Cationic Surfactants, Rhamnolipids)

This compound can form mixed micelles with other types of surfactants, such as cationic surfactants. acs.orgnih.govacs.orgnih.gov The study of these mixed systems is important as they can exhibit properties that are different from and often superior to those of the individual surfactants. For example, mixed micelles of this compound and the cationic surfactant dodecyltrimethylammonium (B156365) bromide have been investigated. acs.orgnih.govresearchgate.net Similarly, mixtures with tetradecyltrimethylammonium bromide have also been studied. acs.orgnih.gov

The formation of mixed micelles alters the properties at interfaces, such as the air-water interface. The composition of the mixed micelles and the interactions between the different surfactant molecules influence the packing and orientation of the molecules at the interface. Theoretical models can be used to analyze the experimental findings in these mixed systems. nih.gov

A key feature of mixed surfactant systems is the potential for synergistic interactions. Synergism occurs when the properties of the mixture are more favorable than the sum of the properties of the individual components. scialert.net In the context of surface tension, synergism is observed when the total concentration of the mixed surfactants required to achieve a certain reduction in surface tension is less than that of either surfactant alone. scialert.net Negative values for the parameter of intermolecular interactions in mixed micelles of this compound and sodium dodecylsulfate suggest a synergistic effect in the reduction of water's surface tension. researchgate.net

Micellar Growth and Phase Transitions (e.g., Sphere-to-Rod Transitions)

Under certain conditions, such as changes in concentration or temperature, micelles of this compound can undergo growth. acs.org As previously mentioned, the micelles are often ellipsoidal, and an increase in surfactant concentration can lead to an increase in the length of the major axis of these ellipsoids, indicating micellar growth. iucr.org This growth can be viewed as a transition from smaller, more spherical micelles to larger, elongated or rod-like structures. This sphere-to-rod transition is a common phenomenon in surfactant self-assembly. acs.org Furthermore, this compound can be involved in micellar-bilayer state transitions when mixed with lipids like 1,2-dioleolyl-sn-glycero-3-phosphocholine. nih.gov

Protein Detergent Interactions and Protein Stability

Maintenance of Native Protein Conformation and Activity

Octyl D-glucopyranoside is widely recognized for its gentle and non-denaturing properties, making it an effective surfactant for solubilizing and reconstituting membrane-bound proteins while preserving their native state. wikipedia.orgbiosynth.com Its ability to mimic a lipid bilayer environment allows for the extraction of integral membrane proteins from their native membranes without causing significant disruption to their three-dimensional structure. sigmaaldrich.com This preservation of the native conformation is critical for maintaining the biological activity of the protein, a prerequisite for many biochemical and biophysical studies. mpbio.com

Interaction with Globular Proteins in Aqueous Solution

While extensively used for membrane proteins, the interaction of this compound with globular proteins in aqueous solutions has also been investigated. Studies on a closely related compound, n-octyl-β-D-thioglucopyranoside (OTG), with bovine serum albumin (BSA), a model globular protein, have provided insights into these interactions. At low concentrations, the binding of the detergent to BSA is a non-cooperative process. However, at higher concentrations, the interaction becomes cooperative, leading to partial denaturation of the protein. This suggests that the concentration of this compound is a critical factor in determining its effect on globular protein structure.

The binding process is often driven by the partitioning of the detergent's hydrophobic tail into the hydrophobic pockets of the globular protein. This interaction can lead to conformational changes in the protein, which can be monitored using techniques like fluorescence spectroscopy.

Influence on Protein Folding and Unfolding Pathways

This compound is generally considered to be a detergent that is unlikely to cause significant protein denaturation or issues with refolding. biosynth.com This characteristic is advantageous in studies where maintaining the protein's ability to fold correctly is essential. While it is a valuable tool for preventing aggregation and maintaining solubility, its direct influence on the intricate pathways of protein folding and unfolding is a complex area of research.

The presence of this compound micelles can provide a sheltered environment for folding intermediates, potentially preventing off-pathway aggregation. However, the specific effects on the kinetics and thermodynamics of folding and unfolding transitions are protein-dependent and not extensively documented in a generalized manner. The detergent's primary role in this context is often to provide a stable environment that allows the protein to explore its conformational landscape and reach its native, functional state.

Induction of Molten Globule-Like States in Enzymes (e.g., Glutamate (B1630785) Dehydrogenase)

A significant finding in the study of this compound's interaction with proteins is its ability to induce a molten globule-like state in certain enzymes. A prime example is bovine liver glutamate dehydrogenase (GDH). A molten globule is a partially folded state of a protein that has a native-like secondary structure but a disordered tertiary structure.

Studies have shown that in the presence of this compound, GDH retains its secondary structure, as indicated by circular dichroism (CD) spectroscopy. However, it experiences a loss of its compact tertiary structure, adopting a more extended conformation. This transition to a molten globule-like state is also characterized by an increased exposure of hydrophobic patches on the protein's surface.

Table 1: Effect of this compound on the Structure of Glutamate Dehydrogenase

Structural FeatureObservation in the Presence of this compound
Secondary Structure Retained
Tertiary Structure Loss of compact structure, more extended conformation
Surface Hydrophobicity Increased exposure of hydrophobic patches

Effects on Enzyme Inhibition and Coenzyme Binding

This compound can significantly impact the catalytic activity of enzymes through inhibition and by affecting the binding of coenzymes.

In the case of glutamate dehydrogenase, the binding of this compound leads to substantial enzyme inhibition. This inhibition is concentration-dependent, with up to 80% inhibition observed at a 20 mM concentration of the detergent. The interaction of the detergent with the enzyme not only affects its catalytic activity but also influences the binding of its coenzyme, NADH. Fluorescence energy transfer studies have indicated increased binding of NADH to GDH in the presence of this compound. Lineweaver-Burk plots have suggested the presence of substrate inhibition with respect to NADH.

Furthermore, this compound has been identified as a competitive inhibitor of the Na+-dependent D-glucose cotransporter in the intestinal brush-border membrane. This indicates a direct interaction of the detergent with the substrate-binding site of the transporter.

Table 2: Inhibitory Effects of this compound on Selected Enzymes

Enzyme/TransporterType of InhibitionObservations
Glutamate Dehydrogenase Non-competitive (implied by structural changes)Up to 80% inhibition at 20 mM. Increased NADH binding.
Na+-dependent D-glucose cotransporter CompetitiveCompetes with D-glucose for binding to the transporter.

Synthesis and Derivatization Strategies

Chemoenzymatic Synthesis of Octyl D-Glucopyranoside

The chemoenzymatic synthesis of this compound offers a green and selective alternative to purely chemical methods. This approach utilizes enzymes as catalysts to achieve glycosylation, often under milder reaction conditions and with higher regioselectivity, thus minimizing the need for complex protection and deprotection steps.

Transglucosylation Reactions

Transglucosylation is a key enzymatic process for synthesizing this compound. This reaction involves the transfer of a glucosyl moiety from a donor substrate to an acceptor molecule, which in this case is octanol (B41247). A common glucosyl donor used in these reactions is p-nitrophenyl β-D-glucopyranoside (pNPG). The enzyme, typically a β-glucosidase, first catalyzes the formation of a glycosyl-enzyme intermediate. This intermediate can then react with either water, leading to hydrolysis of the donor, or with the alcohol acceptor (octanol), resulting in the desired transglucosylation product, octyl β-D-glucopyranoside. nih.govnih.gov

The efficiency of the transglucosylation reaction is often superior to the reverse hydrolysis (direct condensation of glucose and octanol), especially in the initial phases of the reaction. nih.gov For instance, in a monophasic octanol system, the yield of octyl-β-glucoside via transglucosylation was found to be significantly higher (3.25 times) than that obtained through reverse hydrolysis. nih.gov

Biocatalytic Approaches (e.g., β-Glucosidase-Catalyzed Synthesis)

Various biocatalysts have been employed for the synthesis of this compound, with β-glucosidases being the most prominent. These enzymes can be used in isolated form or as part of whole-cell systems.

One notable example is the use of whole cells of the thermotolerant yeast Pichia etchellsii, which display cell wall-bound β-glucosidase. This system successfully synthesized octyl-β-D-glucopyranoside via transglucosylation from pNPG to octanol in a micro-aqueous medium. nih.gov A batch replacement strategy using this whole-cell biocatalyst achieved a product concentration of 30 mM (9.25 mg/ml) with a conversion yield of nearly 70% based on the glucosyl donor. nih.gov

Almond β-glucosidase is another widely studied biocatalyst for this purpose. It has been effectively used for octyl-β-glucoside synthesis in unconventional media, such as monophasic octanol saturated with varying amounts of water. nih.gov The enzyme, belonging to the glycosyl hydrolase family 1, operates through a retaining reaction mechanism, forming a glycosyl-enzyme intermediate that can then react with octanol. nih.gov

The choice of the biocatalyst and the reaction system can significantly impact the yield. For example, the N189F dalcochinase mutant has been used to catalyze the synthesis of octyl β-d-glucopyranoside, achieving a yield of 67 mol% in a reaction containing ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIm][PF6]). researchgate.net

Optimization of Reaction Parameters (e.g., Water Activity, Enzyme Concentration)

The yield and rate of the biocatalytic synthesis of this compound are highly dependent on several reaction parameters. Optimizing these factors is crucial for an efficient process.

Water Activity (aw): In non-aqueous or micro-aqueous systems, water activity is a critical parameter. For the synthesis using Pichia etchellsii whole cells, an initial water activity interval of 0.33–0.64 was found to be favorable. nih.gov In the case of almond β-glucosidase in a monophasic octanol system, the enzyme showed significant activity only at water activities above 0.7. nih.gov Both the rate of synthesis and the rate of the competing hydrolysis reaction increased with water activity, reaching their maximum values near the saturation level (aw = 0.94). nih.gov The following table shows the effect of water activity on the yield of octyl-β-D-glucoside catalyzed by almond β-glucosidase. nih.govnih.gov

Effect of Water Activity on Octyl-β-D-glucoside Yield nih.govnih.gov
Water Activity (aw)Predicted Yield (%)Achieved Yield (%)
0.750.5019.45
0.840.7538.00
0.9414.1936.40

Enzyme Concentration: The concentration of the enzyme also plays a vital role. While an increase in total enzyme units had only a marginal effect on the conversion yield in the Pichia etchellsii system, other systems show a more direct correlation up to a certain point. nih.gov For instance, in the laccase/TEMPO-mediated oxidation of octyl β-D-glucopyranoside to its uronic acid derivative, the reaction rate was nearly proportional to the laccase concentration at lower levels (< 42.5 U/l), but the effect plateaued at higher concentrations. lu.se

Other Parameters: The concentration of the glucosyl donor and the reaction temperature are also important factors to consider for process optimization. nih.govlu.se The use of co-solvents or ionic liquids can also enhance production rates by, for example, decreasing the viscosity of the medium and thereby improving enzymatic activity. researchgate.net

Chemical Synthesis of this compound Derivatives

Chemical synthesis provides a pathway to a wide range of this compound derivatives by introducing various functional groups, which can modify the compound's properties for specific applications.

Site-Selective Acylation

The regioselective acylation of octyl β-D-glucopyranoside is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity (one primary and three secondary). However, selective acylation can be achieved by carefully choosing the reaction conditions and reagents.

The 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed acetylation of octyl β-D-glucopyranoside has been shown to be highly dependent on the nature of the acetylating agent and the resulting counterion of the catalytic complex. acs.orgnih.gov This indicates that the deprotonation of the transition state is a key factor controlling the reaction's outcome. nih.gov By using different acetylation agents under otherwise identical conditions, it is possible to direct the acetylation with high selectivity towards either the primary or the secondary hydroxyl groups. acs.org For example, noncovalent interactions between the acetate (B1210297) ion and the substrate appear to direct the acylation towards the secondary hydroxyl groups. nih.gov Direct dimolar pentanoylation has been used to synthesize the 3,6-di-O-pentanoate derivative in good yield. unimas.my

The table below summarizes the influence of different acetylating agents on the regioselectivity of the DMAP-catalyzed reaction.

Regioselectivity in DMAP-Catalyzed Acetylation of Octyl β-D-glucopyranoside acs.org
Acetylating AgentMajor ProductSelectivity Focus
Acetyl ChloridePrimary AcylationPrimary OH group
Acetic Anhydride (B1165640)Secondary AcylationSecondary OH groups (e.g., C-3, C-4)

Introduction of Functional Groups (e.g., Carboxylic Acid, Hydroxamic Acid)

Carboxylic Acid: A carboxylic acid group can be introduced into octyl β-D-glucopyranoside by selective oxidation of the primary hydroxyl group at the C-6 position. This conversion yields the corresponding uronic acid derivative, octyl β-D-glucopyranoside uronic acid (OG-COOH). lu.senih.gov A particularly effective and "green" method for this transformation is the chemoenzymatic system using a Trametes versicolor laccase/2,2,6,6-tetramethylpiperidinyloxy (TEMPO) catalyst with oxygen from the air as the oxidant. lu.se

In this system, the laccase enzyme oxidizes TEMPO to the active oxoammonium TEMPO, which in turn selectively oxidizes the primary alcohol of the glucopyranoside to an aldehyde and subsequently to a carboxylic acid. nih.gov This method has demonstrated high conversion rates; at a 10 mM substrate concentration, the conversion to the product was nearly quantitative, and even at 60 mM, an 85% conversion was achieved within 24 hours. lu.se

Hydroxamic Acid: While direct synthesis of hydroxamic acid derivatives of this compound is less commonly detailed in readily available literature, general synthetic methods for hydroxamic acids can be applied. A common and mild method involves the coupling of a carboxylic acid with hydroxylamine (B1172632) or its derivatives. nih.gov Therefore, the octyl β-D-glucopyranoside uronic acid (OG-COOH) described above could serve as a key intermediate. This carboxylic acid derivative could be "activated" using reagents like cyanuric chloride or by forming a mixed anhydride with ethyl chloroformate. The activated intermediate would then react with hydroxylamine or a protected form, such as O-(tert-butyldimethylsilyl)hydroxylamine, followed by deprotection to yield the final hydroxamic acid derivative. nih.gov

Synthesis of Metal-Chelating Octyl D-Glucopyranosiduronic Acid Derivatives

The synthesis of metal-chelating derivatives of this compound typically begins with the selective oxidation of the primary alcohol at the C-6 position to a carboxylic acid, forming octyl D-glucopyranosiduronic acid. This transformation is a key step as the resulting uronic acid provides a reactive site for further derivatization, enabling the introduction of various chelating moieties. The strategic placement of these moieties allows for the creation of amphiphilic molecules with the capacity to bind metal ions.

A notable approach involves the coupling of octyl D-glucopyranosiduronic acid with amino acids, which introduces additional functional groups capable of chelation. nih.gov This method not only enhances the metal-binding capabilities but also offers a versatile platform for designing surfactants with specific properties for applications such as metal flotation. nih.gov

The synthesis process can be exemplified by the reaction of octyl D-glucopyranosiduronic acid with the methyl esters of glycine, aspartic acid, or glutamic acid. This coupling is typically facilitated by activating agents such as isobutylchloroformate in the presence of a base like N-methylmorpholine. The resulting compounds possess both a carboxylic acid from the glucuronic acid backbone and additional carboxylic acid groups from the appended amino acids, creating a multidentate ligand framework conducive to metal ion coordination. nih.gov

Furthermore, these amino acid conjugates can be converted into hydroxamic acid derivatives. This is achieved by reacting the esterified amino acid conjugates with hydroxylamine. nih.gov The introduction of the hydroxamic acid function is particularly significant as it is a well-known strong chelating group for ferric ions (Fe(III)). nih.gov

The general synthetic scheme involves the initial formation of octyl D-glucopyranosiduronic acid, followed by peptide coupling with an amino acid methyl ester, and in some cases, a final step of converting the ester groups to hydroxamic acids. The choice of the amino acid (glycine, aspartic acid, or glutamic acid) allows for the modulation of the chelating properties of the final surfactant. nih.gov

Research Findings on Synthesized Derivatives

The synthesis of these derivatives has been shown to yield a new family of surfactants with significant metal-chelating properties. nih.gov The effectiveness of these compounds in metal ion binding has been demonstrated through various experiments, including flotation tests with ferric ions (Fe(III)). nih.gov

The introduction of either carboxylic acid or hydroxamic acid functionalities through coupling with amino acids leads to surfactants with distinct interfacial properties and metal affinities. nih.gov The research indicates that the hydroxamic acid derivatives, in particular, exhibit strong chelation of Fe(III). nih.gov

Below is a table summarizing the different types of metal-chelating derivatives synthesized from octyl D-glucopyranosiduronic acid and their respective chelating functions.

Starting Amino Acid Coupling Product Final Chelating Function Target Metal Ion (Example)
GlycineOctyl D-glucopyranosiduronic acid-glycine conjugateCarboxylic acidFe(III)
Aspartic acidOctyl D-glucopyranosiduronic acid-aspartic acid conjugateCarboxylic acidFe(III)
Glutamic acidOctyl D-glucopyranosiduronic acid-glutamic acid conjugateCarboxylic acidFe(III)
Glycine Methyl EsterOctyl D-glucopyranosiduronic acid-glycine methyl esterHydroxamic acid (after reaction with hydroxylamine)Fe(III)
Aspartic Acid Methyl EsterOctyl D-glucopyranosiduronic acid-aspartic acid methyl esterHydroxamic acid (after reaction with hydroxylamine)Fe(III)
Glutamic Acid Methyl EsterOctyl D-glucopyranosiduronic acid-glutamic acid methyl esterHydroxamic acid (after reaction with hydroxylamine)Fe(III)

The flotation experiments performed on Fe(III) solutions serve as a practical demonstration of the metal-chelating efficacy of these novel surfactants. nih.gov The results from such studies are crucial for evaluating their potential in applications like wastewater treatment and hydrometallurgy, where the selective removal of metal ions is required. nih.gov The structural design, incorporating a hydrophilic sugar head with chelating groups and a hydrophobic octyl tail, underpins their functionality at interfaces, which is essential for processes like flotation. nih.gov

Advanced Biophysical and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure, dynamics, and interactions of Octyl D-glucopyranoside at an atomic level. nih.gov Both solution and solid-state NMR methods have provided significant insights into its behavior in various environments.

Deuterium (²H) NMR is particularly sensitive to the orientation and dynamics of molecules in ordered systems like liquid crystals. Studies on n-octyl-β-D-glucopyranoside have utilized ²H NMR to characterize its lyotropic liquid-crystalline phases formed in the presence of various solvents.

In one study, deuterium quadrupolar splittings were measured for deuterated water (D₂O), benzene-d₆, toluene-d₈, and acetonitrile-d₃ when dissolved in n-octyl-β-D-glucopyranoside. tandfonline.com The results indicated that the splittings and their temperature dependence are more significant for the apolar solvents, suggesting a different mode of interaction with the detergent matrix compared to water. tandfonline.com The large linewidths observed for water suggest it forms relatively rigid structures with the glucoside. tandfonline.com

Another investigation focused on the lyotropic phase behavior of n-octyl α-D-glycosides by monitoring the ²H NMR spectra of D₂O. acs.org This approach allows for the verification of different liquid crystal structures, such as normal hexagonal (Hᵢ), bicontinuous cubic (Vᵢ), and lamellar (Lα) phases. acs.org By systematically measuring the quadrupolar splitting of D₂O across a wide range of molar ratios, the average number of bound water molecules per glycoside headgroup in the lamellar phase was determined. For glycosides with four hydroxyl groups, like the glucoside, the number of bound water molecules was found to be around 1.5–2.0. acs.org This is lower than the total number of possible hydrogen bonding sites, suggesting that many of the hydroxyl groups are involved in intralayer interactions that stabilize the lipid assembly. acs.org

¹³C NMR relaxation studies provide detailed information about the dynamics of different parts of the this compound molecule within a micelle. Molecular dynamics simulations have been used to calculate ¹³C NMR T1 relaxation times, which can then be compared with experimental results to validate the computational models of micelle structure and dynamics.

Calculations for β-octyl glucoside micelles with aggregation numbers ranging from 34 to 75 showed good agreement with experimental T1 relaxation times for the carbons in the alkyl tail. semanticscholar.org However, the calculated T1 times for the headgroup carbons were found to be too large. semanticscholar.org This discrepancy was attributed primarily to the low viscosity of the water model used in the simulations. semanticscholar.org After scaling the relaxation times to account for this, agreement with experimental values was achieved for the carbons within the glucose ring, though not for the exocyclic carbon, potentially due to an inaccurate torsional potential barrier in the simulation model. semanticscholar.org

Solid-state ²H NMR spectroscopy is a key technique for investigating the structural perturbations induced by detergents on lipid bilayers. By selectively deuterating different segments of a phospholipid, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), the influence of this compound on membrane order and conformation can be measured.

Studies have shown that the addition of this compound has almost no influence on the lipid headgroup region, even at concentrations approaching those that cause bilayer disruption. nih.gov The quadrupolar splittings, which report on the order of the bilayer, remain largely unaffected in the headgroup segments. nih.gov In contrast, the detergent induces a significant disordering effect on the fatty acyl chains of the phospholipid. This indicates that the perturbing effect of this compound is different from other nonionic detergents that may cause a more general disordering at all levels of the lipid bilayer. nih.gov The findings from ²H-NMR demonstrate that the headgroup region is the most stable structural element of the lipid membrane, remaining intact until the chain disorder reaches a critical point. nih.gov

Calorimetric Techniques (e.g., High-Sensitivity Isothermal Titration Calorimetry)

High-sensitivity isothermal titration calorimetry (ITC) is a thermodynamic technique used to directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding process. malvernpanalytical.com ITC has been employed to study the partitioning of this compound from an aqueous phase into lipid bilayers.

The interaction of this compound with POPC lipid bilayers has been characterized by a partition constant (K) and a partition enthalpy (ΔH°). nih.gov The binding process is characterized by a large heat capacity and a near-zero enthalpy change, which is typical for a hydrophobic binding equilibrium. nih.gov The partition constant was found to be independent of membrane curvature but decreased when the membranes were mixed with negatively charged lipids or cholesterol. nih.gov In contrast, the partition enthalpy showed a much larger variation, increasing by about 50% for large vesicles and by 75% for membranes containing 50 mol% cholesterol. nih.gov

Table 1: Thermodynamic Parameters for this compound Partitioning into POPC Membranes

Membrane Composition Partition Constant (K) (M⁻¹) Partition Enthalpy (ΔH°D)
POPC (Pure) ~100 Varies with vesicle size
POPC with charged lipids ~100 Increased by ~50-75%

This table is interactive. You can sort and filter the data.

Light Scattering Techniques (e.g., Dynamic Light Scattering)

Dynamic light scattering (DLS) is a non-invasive technique ideal for determining the size of particles in solution, such as surfactant micelles. malvernpanalytical.com It measures the fluctuations in scattered light intensity due to the Brownian motion of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. muser-my.com

DLS has been used to re-estimate the size of this compound micelles, as previously published data showed wide variation. nih.gov Direct physical methods, including DLS, indicated a relatively large size for the micelles in a 34 mM aqueous solution. nih.govresearchgate.net In contrast, chromatographic methods suggested a smaller micellar size, an underestimation that may result from adsorption or alteration of the micelles during the chromatographic process. nih.gov

Table 2: Micellar Properties of this compound Determined by DLS and Other Methods

Parameter Value Method
Hydrodynamic Radius 23 ± 3 Å Dynamic Light Scattering
Micellar Molecular Weight 22,000 ± 3,000 Da Physical Methods
Aggregation Number 75 ± 10 Physical Methods
Hydrodynamic Radius 15 ± 1 Å Chromatography
Micellar Molecular Weight 8,000 ± 1,000 Da Chromatography

This table is interactive. You can sort and filter the data.

Fluorescence Spectroscopy for Micellar Environment Analysis

Fluorescence spectroscopy is a sensitive technique used to probe the local environment of fluorescent molecules (probes). In the context of this compound, it provides valuable information about the micropolarity of the micellar environment and can be used to determine properties like the aggregation number. acs.org

Steady-state fluorescence experiments have been integral to analyzing the aggregation processes of surfactants. acs.orgnih.gov By using fluorescent probes that partition into the micelle, changes in their fluorescence emission spectra can be related to the polarity of their surroundings. This allows for an assessment of the micellar core's hydrophobicity and the hydration at the micelle-water interface. acs.org This information is crucial for understanding solute-solvent and solute-solute interactions in the micellization process of this compound. acs.org Furthermore, fluorescence quenching methods are commonly employed to determine the micelle aggregation number, which is a fundamental parameter characterizing the size of the aggregate. acs.org

Molecular Dynamics Simulations of this compound Micelles and Interactions

Molecular dynamics (MD) simulations have become a powerful tool to investigate the behavior of surfactant molecules at an atomistic level. For this compound, these simulations provide detailed insights into the formation, structure, and dynamics of their micelles, which are crucial for their application in biochemistry and biotechnology, particularly in the solubilization and stabilization of membrane proteins.

Simulation of Micelle Aggregation and Self-Assembly

MD simulations have been employed to explore the spontaneous aggregation and self-assembly of this compound molecules in aqueous solutions. These simulations typically start with the surfactant molecules randomly dispersed in a water box. Over the course of the simulation, the hydrophobic octyl tails of the molecules tend to associate to minimize their contact with water, while the hydrophilic glucopyranoside headgroups remain exposed to the aqueous environment. This process ultimately leads to the formation of stable micellar structures.

Studies have shown that the self-assembly of this compound into micelles can occur on a nanosecond timescale. For instance, simulations starting with dispersed lipids have demonstrated their aggregation into micelles. acs.orgresearchgate.net The size and shape of the resulting micelles can vary depending on the simulation conditions and the number of surfactant molecules present.

The aggregation number, which is the number of surfactant molecules in a micelle, is a key parameter investigated in these simulations. Simulations have been performed on systems with varying numbers of β-Octyl D-glucopyranoside molecules, such as 10, 20, 27, 34, 50, and 75 lipids. acs.orgsemanticscholar.org These simulations have indicated that micelles with as few as 10 molecules can remain intact over the simulation time, while smaller aggregates may be unstable. researchgate.net The shape of these simulated micelles is generally non-spherical, often described as prolate ellipsoids, with a rough and uneven surface. researchgate.netnih.govresearchgate.net This deviation from a perfect spherical shape is attributed to the packing constraints of the relatively rigid octyl chains. researchgate.net

Simulation ParameterDescriptionKey Findings
Initial State This compound molecules randomly dispersed in an aqueous solution.Spontaneous aggregation and self-assembly into micelles observed.
Timescale Nanoseconds.Micelle formation occurs within this timeframe. acs.orgresearchgate.net
Aggregation Numbers Studied Systems with 10 to 75 molecules per micelle. acs.orgsemanticscholar.orgMicelles with 10 or more molecules were found to be stable. researchgate.net
Micelle Shape Predominantly non-spherical, prolate ellipsoids. nih.govresearchgate.netThe surface is characterized as rough and partially elongated. nih.gov

Analysis of Dynamic Properties within Micelles

MD simulations also provide a detailed view of the dynamic properties of individual this compound molecules within a pre-formed micelle. These dynamics are crucial for understanding how the micelles interact with and stabilize membrane proteins.

One of the key dynamic features observed is the significant shape fluctuation of the micelles, which occurs on a timescale of tens to hundreds of picoseconds. acs.orgresearchgate.net These rapid changes in shape are a result of the collective motions of the surfactant molecules.

The movement of individual lipid molecules within the micelle is also a subject of analysis. Lipid rotation and diffusion within the micelle are slower processes, occurring over nanoseconds. acs.orgresearchgate.net The flexibility of the octyl tails is another important dynamic aspect. The rate of isomerization of the dihedral angles within the octyl chains is comparable to that in a bilayer or in neat octane, suggesting that the packing within the micelle does not significantly restrict the conformational freedom of the tails. researchgate.net

Simulations have also been used to calculate properties that can be compared with experimental data, such as ¹³C NMR T1 relaxation times. The calculated relaxation times for the tail carbons in micelles with aggregation numbers between 34 and 75 show good agreement with experimental results. acs.orgsemanticscholar.org This agreement validates the accuracy of the simulation models in capturing the essential dynamics of the system. The primary contributors to this relaxation are the wobbling motion of the lipid molecules and the isomerization of the carbon-carbon bonds in the octyl chain. acs.orgresearchgate.net

Dynamic PropertyTimescaleDescription
Micelle Shape Fluctuations Tens to hundreds of picoseconds. acs.orgresearchgate.netThe overall shape of the micelle is highly dynamic.
Lipid Rotation and Diffusion Nanoseconds. acs.orgresearchgate.netIndividual surfactant molecules move within the micelle.
Octyl Chain Isomerization Picoseconds.The hydrophobic tails exhibit significant conformational flexibility. researchgate.net
Lipid Wobble Picoseconds.A key component of the motion contributing to NMR relaxation. acs.org

Electron Microscopy for Reconstituted Membrane Structures

Electron microscopy (EM) is a vital technique for visualizing the high-resolution structures of biological macromolecules, including membrane proteins. This compound plays a critical role in this process as a detergent used to extract membrane proteins from their native lipid environment and maintain their stability in a soluble form for EM studies. The detergent forms a micelle around the hydrophobic transmembrane regions of the protein, mimicking a lipid bilayer.

In the context of structural biology, particularly single-particle cryo-electron microscopy (cryo-EM), this compound is utilized to prepare purified membrane protein samples. For instance, the structure of the Haemophilus influenzae tellurite-resistance protein A (HiTehA) has been determined by cryo-EM after purification using this compound. nih.gov The resulting cryo-EM density maps clearly show the trimeric structure of the protein embedded within what is interpreted as the detergent micelle. nih.gov

The use of this compound has also been instrumental in the two-dimensional (2D) crystallization of membrane proteins for analysis by electron crystallography. nih.gov By carefully removing the detergent from a solution containing the protein, lipids, and detergent, the proteins can be reconstituted into large, well-ordered 2D arrays within a lipid bilayer. nih.gov These 2D crystals can then be imaged by electron microscopy to determine the protein's structure at high resolution. Studies have shown that the inclusion of a related detergent, n-octyl beta-D-thioglucopyranoside, can significantly increase the size of the reconstituted membrane structures, which is advantageous for structural analysis. nih.govresearchgate.net

Furthermore, freeze-fracture electron microscopy has been used to study the structural aspects of liposome solubilization and reconstitution mediated by this compound. acs.org This technique allows for the visualization of the intermediate structures that form as the detergent interacts with lipid bilayers, providing insights into the mechanisms of membrane protein reconstitution.

Biological and Environmental Impact in Research

Biodegradability and Environmental Fate of Octyl D-Glucopyranoside and its Derivatives

This compound belongs to the class of alkyl polyglycosides (APGs), which are non-ionic surfactants synthesized from renewable resources like fatty acids and sugars. Growing concerns over the environmental impact of conventional surfactants have led to the increased use of APGs in various consumer and industrial products. nih.gov Consequently, their environmental fate, particularly their biodegradability, is a subject of significant research.

Studies have demonstrated that APGs are readily biodegradable under both aerobic and anaerobic conditions. irocoatingadditive.comnih.gov In standardized biodegradability tests, such as the OECD 301 series, APGs have been shown to meet the criteria for "rapidly degradable" substances. irocoatingadditive.com For instance, in a simulated wastewater treatment plant environment, the elimination rate of APGs reached 98% within one week and was maintained at 99.5% to 99.8% over the following three weeks. irocoatingadditive.com This high rate of degradation is attributed to the susceptibility of the glycosidic bond to enzymatic hydrolysis and the subsequent metabolism of the glucose and fatty alcohol moieties by microorganisms.

The environmental assessment of APGs indicates a low potential for persistence and bioaccumulation. researchgate.net Due to their rapid degradation, the predicted environmental concentrations (PECs) in surface waters are generally low. irocoatingadditive.com The ratio of the PEC to the predicted no-effect concentration (PNEC) for APGs has been calculated to be significantly less than 1, suggesting a wide margin of safety for aquatic organisms. irocoatingadditive.com This favorable environmental profile positions this compound and other APGs as more sustainable alternatives to some traditional surfactants. sei.org

Table 1: Biodegradability of Alkyl Polyglycosides (APGs)

Test Type Duration Degradation Rate Classification
OECD 301D (Closed Bottle Test) 28 days Meets "rapidly degradable" criteria Rapidly Degradable
OECD 301E (Modified Screening Test) 28 days Meets "rapidly degradable" criteria Rapidly Degradable
OECD 301A (DOC Die-Away Test) 28 days Meets "rapidly degradable" criteria Rapidly Degradable
Simulated Wastewater Treatment 1 week 98% elimination High Elimination
Simulated Wastewater Treatment 4 weeks 99.5% - 99.8% elimination High Elimination

Interaction with Microorganisms and Microbial Strains

Effects on Cell Surface Hydrophobicity

The surface-active properties of this compound play a crucial role in its interaction with microorganisms, particularly in modulating the hydrophobicity of both microbial cells and surfaces they colonize. A key application of this is in the prevention of microbial adhesion to medical devices like contact lenses. Research has shown that octylglucoside is effective in lowering the hydrophobicity of both conventional and silicone-hydrogel contact lenses. nih.gov This reduction in surface hydrophobicity is a critical factor in inhibiting the attachment of bacteria. nih.gov

By altering the surface properties of the lenses, this compound makes them less favorable for the initial attachment of microorganisms, which is a crucial first step in the formation of biofilms. This effect has been observed for clinically relevant bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov

Inhibitory Effects on Metabolic Activity of Bacterial Cells

This compound can exert inhibitory effects on the metabolic activity of bacterial cells through various mechanisms. One such mechanism is the competitive inhibition of essential transport systems. Research has demonstrated that 1-O-n-octyl-beta-D-glucopyranoside acts as a competitive inhibitor of the Na+-dependent D-glucose cotransporter in the intestinal brush-border membrane vesicles of rabbits, rats, and humans. nih.gov This finding suggests that the compound can interfere with glucose uptake, a fundamental metabolic process for many organisms. By competing with D-glucose for binding to the transporter, this compound can limit the availability of this primary energy source for the cell.

While this study was conducted on mammalian intestinal cells, the conservation of fundamental metabolic pathways, such as glucose transport, across different biological systems suggests a similar inhibitory mechanism could be at play in bacteria. Furthermore, studies on derivatives of this compound have indicated that these compounds can exhibit weak to moderate antibacterial activity, particularly against Gram-positive organisms. growingscience.com The inhibitory effect is influenced by the addition of different acyl chains to the glucoside structure.

Prevention of Microbial Colonization (e.g., on Contact Lenses)

The ability of this compound to modify surface hydrophobicity directly translates to its effectiveness in preventing microbial colonization, a critical concern in the context of medical devices such as contact lenses. Microbial colonization of contact lenses can lead to serious ocular infections. nih.gov

In a comparative study, octylglucoside demonstrated superior performance in inhibiting the adhesion of both Staphylococcus epidermidis and Pseudomonas aeruginosa to both conventional and silicone-hydrogel contact lenses when compared to another surfactant, sodium cholate, and even a commercial multipurpose lens care solution. nih.gov The high efficacy of octylglucoside in preventing microbial colonization is attributed to its ability to significantly lower the hydrophobicity of the contact lens surfaces. nih.gov This makes it a promising candidate for use as a conditioning agent in contact lens care solutions to reduce the risk of lens-related infections. nih.gov

Table 2: Effect of Octylglucoside on Contact Lens Hydrophobicity and Microbial Adhesion

Contact Lens Type Treatment Effect on Hydrophobicity Inhibition of S. epidermidis Adhesion Inhibition of P. aeruginosa Adhesion
Conventional Octylglucoside Lowered Effective Effective
Silicone-Hydrogel Octylglucoside Lowered Effective Effective
Conventional Sodium Cholate Low Very Low Very Low
Silicone-Hydrogel Sodium Cholate Low Very Low Very Low

Effects on Mammalian Cells (e.g., Cavitation-Induced Cell Lysis Inhibition)

The interaction of this compound with mammalian cells has been investigated, particularly in the context of physical stressors such as ultrasonic cavitation. Cavitation, the formation and collapse of microbubbles, can induce mechanical and sonochemical effects leading to cell lysis. nih.gov Research on the protective effects of this compound against cavitation-induced cell lysis has yielded conflicting results depending on the experimental setup.

One study reported that a concentration of approximately 2 mM this compound completely inhibited cavitation-induced lysis of HL-60 cells (a human leukemia cell line). nih.govumich.edu This protective effect was hypothesized to be due to the quenching of critical free-radical effects generated during cavitation. nih.gov The surfactant molecules may accumulate at the gas-liquid interface of the cavitation bubbles, thereby reducing the production of reactive oxygen species. nih.gov

However, a subsequent study using a different experimental apparatus (a rotating-tube exposure system) found that the addition of this compound to the cell suspension medium generally had little influence on cavitation-induced cell lysis. nih.govnih.gov In this research, any observed decreases or increases in cell lysis with the addition of this compound were accounted for by corresponding changes in the cavitation activity itself, suggesting that the outcomes were primarily due to variations in the mechanical effects of cavitation rather than a direct protective effect of the surfactant on the cells. nih.govnih.gov For instance, at a concentration of 1 mM, an increase in both cavitation and cell lysis was observed, while at 5 mM, a decrease in cavitation was noted. nih.govumich.edu

Table 3: Conflicting Findings on the Effect of this compound on Cavitation-Induced Cell Lysis

Study Experimental System Key Finding Proposed Mechanism
Sostaric et al. (2005) Vertical beam exposure system ~2 mM OGP completely inhibited cell lysis. Quenching of free-radical effects.
Miller et al. (2011) Rotating-tube exposure system Little influence on cell lysis; changes in lysis correlated with changes in cavitation activity. Variation in the mechanical effects of cavitation.

Investigation of Horizontal Gene Transfer (HGT) Mechanisms in the Presence of this compound

Horizontal gene transfer (HGT) is a significant mechanism for bacterial evolution, allowing for the acquisition of new genetic material, including antibiotic resistance genes. The role of surfactants in this process is an area of emerging research. While direct studies on the effect of this compound on HGT are limited, research on other surfactants provides insights into potential mechanisms.

One of the primary ways surfactants could influence HGT is by altering cell membrane permeability. nih.gov An increase in membrane permeability can facilitate the uptake of extracellular DNA, a key step in natural transformation, a mode of HGT. nih.gov Various exogenous compounds have been shown to promote the horizontal transfer of plasmid-borne antibiotic resistance genes by enhancing cell membrane permeability. nih.gov

Furthermore, some biosurfactants have been shown to promote HGT by inducing cell lysis. For example, surfactin, a lipopeptide biosurfactant produced by Bacillus subtilis, promotes cell lysis and the release of DNA, thereby facilitating genetic transformation within the bacterial population. dtu.dknih.gov This released DNA can then be taken up by competent cells. Given that this compound is a detergent capable of solubilizing cell membranes at certain concentrations, it is plausible that it could, under specific conditions, induce sublethal membrane stress or lysis in a fraction of a bacterial population, thereby releasing genetic material and potentially facilitating HGT. However, further research is needed to specifically investigate the role of this compound in HGT mechanisms.

Diverse Research Applications of Octyl D Glucopyranoside

Specific Immunoprecipitation Enhancement (e.g., Phosphotyrosine Modified Proteins)

Octyl D-glucopyranoside is a valuable tool for the solubilization and isolation of membrane proteins, a critical first step in immunoprecipitation (IP). mpbio.comresearchgate.net Its effectiveness lies in its ability to disrupt the cell membrane while preserving the native conformation of proteins and their interaction with binding partners, which is essential for successful co-immunoprecipitation. biosynth.comresearchgate.net The detergent is particularly noted for its utility in enhancing the selectivity of immunoprecipitation for proteins modified by phosphotyrosine. wikipedia.org

Phosphotyrosine is a rare but crucial post-translational modification where a phosphate (B84403) group is added to a tyrosine residue, often as part of a signaling cascade. nih.gov Studying these modifications is key to understanding cellular processes. Research has shown that this compound is highly effective for this purpose when used at concentrations above its critical micelle concentration (CMC). wikipedia.org The CMC is the concentration at which detergent monomers self-assemble into micelles, structures capable of encapsulating membrane proteins. peakproteins.com

Table 1: Properties of this compound Relevant to Immunoprecipitation

Property Value Significance in Immunoprecipitation
Chemical Classification Non-ionic surfactant Minimizes protein denaturation, preserving protein-protein interactions. biosynth.com
Critical Micelle Concentration (CMC) ~20-25 mM (~0.7% w/v) Concentration above which it effectively solubilizes membranes and improves IP selectivity. serva.dewikipedia.org
Micelle Characteristics Small, uniform micelles Facilitates removal by dialysis after protein isolation. serva.debiosynth.com

| Primary Application | Solubilization of integral membrane proteins | Enables the study of membrane-bound receptors and signaling complexes. serva.dempbio.commedchemexpress.com |

The choice of detergent is crucial, as different proteins have varying hydrophobic properties. researchgate.net However, for isolating membrane receptors and preserving protein-protein interactions for co-IP, mild non-ionic detergents like this compound are frequently recommended. researchgate.net Its utility has been demonstrated in the isolation of various membrane proteins, including integrin receptors. researchgate.net

Antiviral Activity Studies (e.g., HIV Inactivation)

Beyond its role in protein biochemistry, this compound has been investigated for its direct antiviral properties, particularly against enveloped viruses like the Human Immunodeficiency Virus (HIV). wikipedia.org Enveloped viruses are characterized by an outer lipid membrane, derived from the host cell, which is essential for their infectivity. nih.gov This lipid envelope is a primary target for antiviral agents that can disrupt its integrity.

Studies have demonstrated that this compound can rapidly inactivate infective HIV at concentrations exceeding its CMC. wikipedia.org The mechanism of inactivation is attributed to the disruption of the virus's lipid envelope. The detergent molecules integrate into the viral membrane, compromising its structure and leading to the loss of infectivity. This mechanism is similar to that of other lipid-disrupting agents, such as octanoic acid, which has also been shown to effectively inactivate lipid-enveloped viruses, including HIV-1, by destroying their lipid coat. nih.gov

Table 2: Research Findings on HIV Inactivation

Agent Target Mechanism Key Finding
This compound HIV lipid envelope Disruption of the viral membrane integrity. Rapidly inactivates infective HIV at concentrations above its CMC. wikipedia.org

| Octanoic Acid (related compound) | Lipid-enveloped viruses (including HIV-1) | Disruption of the viral lipid coat. | Complete inactivation of enveloped viruses achieved within minutes under suitable pH conditions. nih.gov |

The life cycle of HIV involves the fusion of its viral envelope with the membrane of a host cell, typically a CD4+ lymphocyte, to release its genetic material inside. msdmanuals.com By disrupting the envelope, detergents like this compound prevent this initial, critical step of infection. This application highlights a potential avenue for developing microbicides or for virus inactivation in research and manufacturing settings.

Applications in Polymer Electrolyte Membrane Stability

In the field of materials science, this compound has been employed to enhance the performance and longevity of specialized membranes. Specifically, it has been used as a non-ionic surfactant to improve the stability of solid polymer electrolyte membranes used for olefin/paraffin separation. researchgate.net These membranes, often containing silver salts like silver tetrafluoroborate (B81430) (AgBF₄) complexed with a polymer such as polyvinylpyrrolidone (B124986) (PVP), are highly effective at separating these hydrocarbon mixtures. researchgate.net

A significant challenge with these membranes is their poor long-term stability, primarily because the silver ions (Ag⁺), which are crucial for the separation process, tend to be reduced to silver metal particles over time. researchgate.net This reduction diminishes the membrane's performance. The addition of this compound into the PVP/AgBF₄ membrane matrix has been shown to counteract this degradation. researchgate.net

The surfactant functions by forming a protective layer on the surface of the silver particles. This layer is thought to suppress the growth and agglomeration of these metal particles through steric hindrance. researchgate.net This stabilization strategy has been shown to successfully maintain the separation performance of the membrane for an extended period. researchgate.net

Table 3: Effect of this compound on Membrane Stability

Membrane System Problem Role of this compound Outcome

| PVP/AgBF₄ | Reduction of silver ions to silver metal, leading to decreased performance. | Acts as a stabilizing surfactant. | Forms a protective layer on silver particles, prolonging separation performance for up to 30 days. researchgate.net |

Use in Lipid-Protein Interaction Studies (e.g., in Food Science/Brewing)

The fundamental ability of this compound to modulate the interactions between lipids and proteins makes it an important model surfactant in biophysical studies. serva.de These studies are foundational to understanding complex systems in food science and brewing, where the interplay between lipids and proteins dictates properties like emulsion stability and foam quality.

High-sensitivity isothermal titration calorimetry (ITC) and solid-state NMR spectroscopy have been used to precisely characterize the interaction of this compound with lipid bilayers. nih.gov Research has quantified the thermodynamics of its transfer from an aqueous phase into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayer. nih.gov These experiments reveal how the detergent partitions into the membrane and the resulting structural changes. nih.gov

Key findings from these studies include:

Partitioning Behavior: The transfer of this compound into the lipid membrane is a hydrophobic binding equilibrium, characterized by a specific partition coefficient and binding enthalpy. nih.gov

Structural Perturbation: Upon insertion, the detergent primarily disorders the fatty acyl chains deep within the bilayer, while having minimal effect on the lipid headgroup region. This indicates that the membrane's core is more susceptible to disruption than its surface. nih.gov

This detailed understanding of how a controlled amphiphile interacts with lipid membranes provides a model for the more complex lipid-protein interactions in food systems. For example, in brewing, the stability of beer foam is heavily influenced by the interaction of proteins with lipids and lipid-degradation products. By studying simpler, well-defined systems with surfactants like this compound, researchers can gain insights into the fundamental forces that govern the formation and collapse of such structures.

Table 4: Thermodynamic and Structural Effects of this compound on POPC Lipid Bilayers

Parameter Studied Method Observation
Binding Thermodynamics Isothermal Titration Calorimetry (ITC) Partition coefficient (K) of 120 ± 10 M⁻¹, with a molar binding enthalpy (ΔH°D) of 1.3 ± 0.15 kcal/mol. nih.gov
Structural Changes (Lipid Headgroup) Solid-State ²H-NMR Almost no influence on the lipid headgroup region, even at high concentrations. nih.gov

| Structural Changes (Fatty Acyl Chains) | Solid-State ²H-NMR | Strong increase in the fluctuations of chain segments in the inner part of the bilayer. nih.gov |

Q & A

Q. Q1: What are the optimal methods for synthesizing and purifying octyl β-D-glucopyranoside derivatives in academic research?

Methodological Answer: Octyl β-D-glucopyranoside (OBG) derivatives are synthesized via regioselective acylation or glycosylation. For example, hexanoylated derivatives can be prepared by reacting OBG with acyl chlorides (e.g., pentanoyl chloride) in pyridine and chloroform at 10–30°C for 10 hours, followed by purification using flash chromatography . Structural confirmation relies on NMR (e.g., coupling constants for α/β-anomer identification) and mass spectrometry .

Q. Q2: How can researchers ensure the purity and stability of octyl β-D-glucopyranoside in experimental workflows?

Methodological Answer: Purity is assessed via HPLC (≥98% purity) and thin-layer chromatography (TLC) using n-hexane/ethyl acetate (1:2 v/v) . Stability is maintained by storing OBG at -20°C in anhydrous conditions to prevent hydrolysis. For aqueous solutions, use buffers with neutral pH and avoid prolonged exposure to light .

Advanced Research Questions

Q. Q3: How does the structural modification of OBG influence its surfactant properties in membrane protein isolation?

Methodological Answer: The alkyl chain length and glycosidic linkage (α vs. β) critically affect critical micelle concentration (CMC) and protein solubilization efficiency. For instance, β-linked OBG has a CMC of ~20 mM, ideal for stabilizing membrane proteins without denaturation. Modifications like carboxylation (e.g., TEMPO-mediated oxidation to OG-COOH) introduce pH-dependent surfactant behavior, reducing foaming at pH >5.0 while maintaining emulsification capacity .

Q. Q4: What computational strategies are used to predict the bioactivity of acylated OBG derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates interactions with target enzymes like α-amylase or COVID-19 proteases. PASS prediction and ADMET studies assess drug-likeness, focusing on parameters like logP (octanol-water partition coefficient) and topological polar surface area (TPSA). For example, OBG esters with logP <5 show enhanced bioavailability .

Q. Q5: How can OBG be functionalized to create anionic surfactants for niche applications?

Methodological Answer: OBG is oxidized to octyl β-D-glucopyranoside uronic acid (OG-COOH) using Trametes versicolor laccase and TEMPO under aerobic conditions. Optimized parameters include 10 mM substrate, 24-hour reaction time, and 30°C, achieving >85% conversion. OG-COOH exhibits pH-responsive behavior, enabling applications in low-foaming detergents and pH-tunable emulsifiers .

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